molecular formula C22H21N5O3 B2827003 2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide CAS No. 892306-80-8

2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2827003
CAS RN: 892306-80-8
M. Wt: 403.442
InChI Key: QPBIIPNXYSATGJ-UHFFFAOYSA-N
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Description

The compound contains two p-tolyl groups, which are derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position . These groups are commonly found in diverse chemical compounds and are considered nonpolar and hydrophobic .


Molecular Structure Analysis

The compound appears to contain a pyrazolopyrimidine core, which is a fused pyrazole and pyrimidine ring. It also has two p-tolyl groups attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Tolyl groups are nonpolar and hydrophobic, which would influence the compound’s solubility and reactivity .

Scientific Research Applications

Anticancer Applications

One study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives of the compound. These derivatives exhibited anticancer activity, tested on 60 cancer cell lines, where one compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468 (Al-Sanea et al., 2020).

Radiochemistry for PET Imaging

Another area of application is in radiochemistry, where derivatives have been synthesized for use as selective radioligands for imaging the translocator protein (18 kDa) with PET. This includes the synthesis of DPA-714 and its tosyloxy derivative for labeling with fluorine-18 for in vivo imaging using positron emission tomography (Dollé et al., 2008).

Neuroinflammation PET Imaging

Further research into pyrazolo[1,5-a]pyrimidines related to the compound has shown potential for binding the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Fluoroalkyl- and fluoroalkynyl- analogues were prepared, displaying subnanomolar affinity for TSPO, comparable to the parent molecule DPA-714, with potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).

Antimicrobial and Antioxidant Activity

Studies have also explored the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, investigating their effect on the self-assembly process and antioxidant activity. These studies found significant antioxidant activity in synthesized ligands and complexes, suggesting potential applications in this area (Chkirate et al., 2019).

Analgesic Activity

Research on pyrazolo[1,5-a]pyrimidinones functionalized with the tolylhydrazone fragment has shown pronounced analgesic activity. These compounds have been found to selectively inhibit carboxylesterase in micromolar concentration, indicating potential medicinal applications (Burgart et al., 2020).

properties

IUPAC Name

2-[1-methyl-6-(4-methylphenyl)-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-4-8-16(9-5-14)24-19(28)13-26-18-12-23-25(3)20(18)21(29)27(22(26)30)17-10-6-15(2)7-11-17/h4-12H,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBIIPNXYSATGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)N(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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